1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C₈H₆BrFO . It’s an important organic intermediate used in pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . Another process for the preparation of a similar compound, 5-bromo-2-fluorobenzeneboronic acid, which is useful as an intermediate in the preparation of a non-ester pyrethroid compound, has been disclosed .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Chemical Reactions
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and similar compounds are actively involved in various chemical synthesis processes. For instance, they have been used in the Grignard reaction, a critical method in organic synthesis. In one study, the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane with ketones in the presence of magnesium resulted in unusual reaction products, suggesting an alternative reaction pathway involving primary Grignard reagents reacting with excess halothane rather than the ketone. This process led to the formation of several fluorine compounds, demonstrating the complex and intricate nature of these chemical reactions (Takagi et al., 1992).
Chemoenzymatic Synthesis
The compound and its derivatives have been used in chemoenzymatic synthesis, which combines chemical and enzymatic steps. A series of 1‐aryl‐2,2,2‐trifluoroethanones were synthesized and then subjected to bioreduction using stereocomplementary alcohol dehydrogenases. This process led to the efficient and selective production of (R)-alcohols and (S)-enantiomers, providing a stereoselective route towards specific inhibitors and demonstrating the utility of these compounds in complex chemical syntheses (González-Martínez et al., 2019).
Material Synthesis
Compounds like 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone have been utilized in material synthesis. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from a related compound demonstrated the potential of these compounds in creating materials with specific structures and properties, confirmed by methods like IR and 1H NMR (Tan Bin, 2010).
Pharmaceutical Research
In pharmaceutical research, these compounds have been used in the synthesis and study of various drug precursors and active substances. For instance, the resolution of a nonsteroidal antiandrogen and the determination of the active enantiomer's absolute configuration involved the use of related fluorine compounds. This highlights the role of such compounds in developing and understanding potential therapeutic agents (Tucker & Chesterson, 1988).
Organometallic Synthesis
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone and its derivatives are also pivotal in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used as a starting material for various synthetically useful reactions, highlighting the versatility of these compounds in creating complex organometallic structures (Porwisiak & Schlosser, 1996).
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXLGFRBKOYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463830 | |
Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
617706-15-7 | |
Record name | 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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